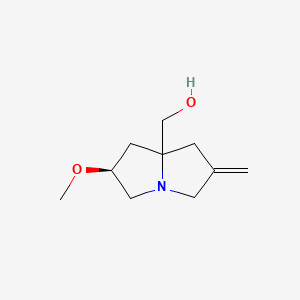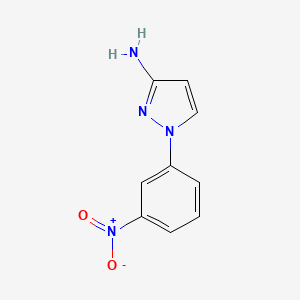
((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a complex organic compound with a unique structure that includes a pyrrolizine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the pyrrolizine ring, followed by functionalization to introduce the methoxy and methylenetetrahydro groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol include:
- 2(5H)-Furanone
- 5-Hydroxy-2(5H)-furanone
- Substituted hydrofuranones
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxy and methylenetetrahydro groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various applications.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
[(2S)-2-methoxy-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C10H17NO2/c1-8-3-10(7-12)4-9(13-2)6-11(10)5-8/h9,12H,1,3-7H2,2H3/t9-,10?/m0/s1 |
InChIキー |
TUUMSNUGKYHULE-RGURZIINSA-N |
異性体SMILES |
CO[C@H]1CC2(CC(=C)CN2C1)CO |
正規SMILES |
COC1CC2(CC(=C)CN2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)


![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)

![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)


![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)


